![molecular formula C26H36N2O3 B14679140 Ethanediamide, N-[5-(1,1-dimethylethyl)-2-ethoxyphenyl]-N'-[4-(1,1-dimethylethyl)-2-ethylphenyl]- CAS No. 35001-51-5](/img/structure/B14679140.png)
Ethanediamide, N-[5-(1,1-dimethylethyl)-2-ethoxyphenyl]-N'-[4-(1,1-dimethylethyl)-2-ethylphenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanediamide, N-[5-(1,1-dimethylethyl)-2-ethoxyphenyl]-N’-[4-(1,1-dimethylethyl)-2-ethylphenyl]- is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of two ethyl groups and two tert-butyl groups attached to an ethanediamide backbone, making it a subject of interest in both academic and industrial research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethanediamide, N-[5-(1,1-dimethylethyl)-2-ethoxyphenyl]-N’-[4-(1,1-dimethylethyl)-2-ethylphenyl]- typically involves a multi-step process that includes the following steps:
Formation of the Ethanediamide Backbone: The initial step involves the formation of the ethanediamide backbone through the reaction of ethylenediamine with an appropriate carboxylic acid derivative.
Introduction of Substituents: The tert-butyl and ethyl groups are introduced through alkylation reactions, while the ethoxy group is added via an etherification reaction.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to enhance efficiency and scalability. The reaction conditions are optimized to achieve high yields and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Ethanediamide, N-[5-(1,1-dimethylethyl)-2-ethoxyphenyl]-N’-[4-(1,1-dimethylethyl)-2-ethylphenyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy and tert-butyl groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydride (NaH).
Major Products
The major products formed from these reactions include various substituted ethanediamides, amines, and oxides, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Ethanediamide, N-[5-(1,1-dimethylethyl)-2-ethoxyphenyl]-N’-[4-(1,1-dimethylethyl)-2-ethylphenyl]- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique structural properties.
Wirkmechanismus
The mechanism of action of Ethanediamide, N-[5-(1,1-dimethylethyl)-2-ethoxyphenyl]-N’-[4-(1,1-dimethylethyl)-2-ethylphenyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(5-tert-Butyl-2-ethoxyphenyl)-N’-(2-ethylphenyl)ethanediamide
- N-(5-tert-Butyl-2-methoxyphenyl)-N’-(2-ethylphenyl)ethanediamide
Uniqueness
Ethanediamide, N-[5-(1,1-dimethylethyl)-2-ethoxyphenyl]-N’-[4-(1,1-dimethylethyl)-2-ethylphenyl]- stands out due to its specific combination of ethyl, tert-butyl, and ethoxy groups, which confer unique chemical and physical properties. These properties make it particularly valuable in applications requiring specific reactivity and stability profiles.
Eigenschaften
CAS-Nummer |
35001-51-5 |
|---|---|
Molekularformel |
C26H36N2O3 |
Molekulargewicht |
424.6 g/mol |
IUPAC-Name |
N'-(5-tert-butyl-2-ethoxyphenyl)-N-(4-tert-butyl-2-ethylphenyl)oxamide |
InChI |
InChI=1S/C26H36N2O3/c1-9-17-15-18(25(3,4)5)11-13-20(17)27-23(29)24(30)28-21-16-19(26(6,7)8)12-14-22(21)31-10-2/h11-16H,9-10H2,1-8H3,(H,27,29)(H,28,30) |
InChI-Schlüssel |
HMYBQGXAGRYFPW-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C=CC(=C1)C(C)(C)C)NC(=O)C(=O)NC2=C(C=CC(=C2)C(C)(C)C)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


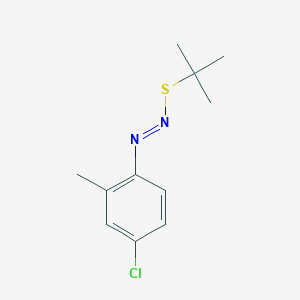
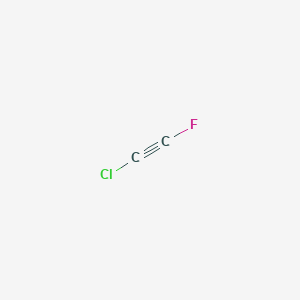
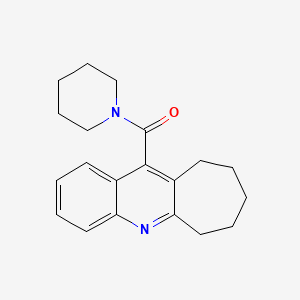
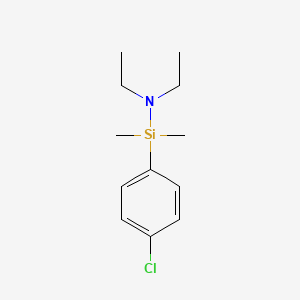
![3,5-diamino-6-chloro-N-[(E)-(cyanohydrazinylidene)methyl]pyrazine-2-carboxamide](/img/structure/B14679071.png)
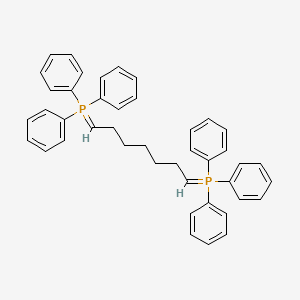
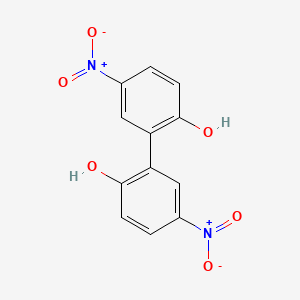
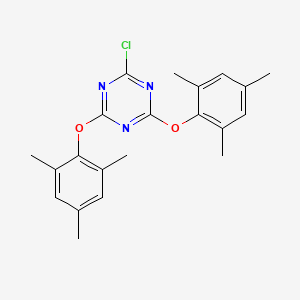
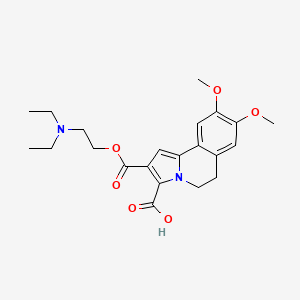
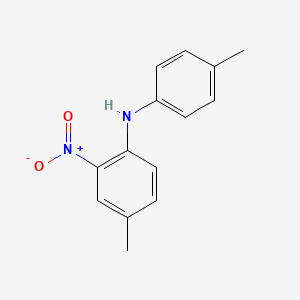

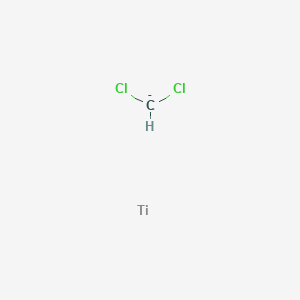
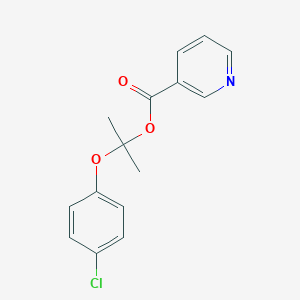
![copper;tripotassium;3-[20-(carboxylatomethyl)-18-(dioxidomethylidene)-8-ethenyl-13-ethyl-3,7,17-trimethyl-2,3-dihydroporphyrin-22-id-2-yl]propanoate](/img/structure/B14679147.png)
